Cas no 2093614-82-3 (8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile structure
2093614-82-3 structure
Product name:8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
CAS No:2093614-82-3
MF:C21H25N3O2
MW:351.442105054855
CID:6209463
PubChem ID:121547892

8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Z1935116633
    • 8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
    • AKOS033677226
    • EN300-6636487
    • 2093614-82-3
    • Inchi: 1S/C21H25N3O2/c1-15-6-4-7-17-16(14-23-20(15)17)12-19(25)24-10-5-9-21(18(24)13-22)8-2-3-11-26-21/h4,6-7,14,18,23H,2-3,5,8-12H2,1H3
    • InChI Key: YLHOVLSWBRAOCJ-UHFFFAOYSA-N
    • SMILES: O1CCCCC21CCCN(C(CC1=CNC3C(C)=CC=CC1=3)=O)C2C#N

Computed Properties

  • Exact Mass: 351.19467705g/mol
  • Monoisotopic Mass: 351.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 69.1Ų

8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6636487-0.05g
8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
2093614-82-3 95.0%
0.05g
$212.0 2025-03-13

Additional information on 8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Introduction to Compound with CAS No. 2093614-82-3 and Its Applications in Chemical Biology

The compound 8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile, identified by its CAS number 2093614-82-3, represents a significant advancement in the field of chemical biology. This intricate molecular structure, characterized by its spirocyclic framework and functional groups, has garnered considerable attention due to its potential applications in drug discovery and molecular recognition.

In recent years, the development of novel scaffolds for medicinal chemistry has been a cornerstone of research aimed at identifying compounds with enhanced biological activity. The spirocyclic core of this compound, specifically the 1-oxa-8-azaspiro[5.5]undecane moiety, offers a unique three-dimensional arrangement that can contribute to favorable pharmacokinetic properties. This structural feature is particularly relevant in the design of molecules that require precise interactions with biological targets.

The presence of a 7-methyl-1H-indol-3-yl substituent on the acetyl group introduces a pharmacophore that has been extensively studied for its role in modulating various biological pathways. Indole derivatives are well-known for their versatility in pharmaceutical applications, often exhibiting potent activity against a range of therapeutic targets. The incorporation of this moiety into the spirocyclic scaffold suggests that the compound may exhibit novel mechanisms of action, making it a promising candidate for further investigation.

The terminal carbonitrile group further enhances the compound's potential as a bioactive molecule. Carbonitrile groups are frequently employed in medicinal chemistry due to their ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity. In the context of this compound, the carbonitrile group may contribute to its binding properties by forming specific interactions with residues on the target protein or nucleic acid.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging techniques such as molecular docking and virtual screening, scientists can rapidly assess the potential interactions between this compound and various biological targets. Preliminary computational studies suggest that the 8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a valuable tool for investigating novel therapeutic strategies.

In addition to its potential as an enzyme inhibitor, this compound may also serve as a scaffold for the development of small-molecule probes. Such probes are essential tools for elucidating the function of biological targets at the molecular level. By designing molecules that bind specifically to desired targets, researchers can gain insights into signaling pathways and disease mechanisms, ultimately leading to the development of more effective treatments.

The synthesis of complex molecules like this one represents a significant challenge in organic chemistry. However, recent innovations in synthetic methodologies have made it possible to construct intricate scaffolds with high efficiency and precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in building the spirocyclic core and introducing the various functional groups in a controlled manner.

The< strong> 7-methyl-1H-indol-3-yl substituent, while contributing to the compound's biological activity, also presents synthetic challenges due to its sensitivity to environmental conditions. Careful optimization of reaction conditions is necessary to ensure high yields and purity. Despite these challenges, the successful synthesis of this compound demonstrates the growing capability of synthetic chemists to construct complex molecular architectures.

Ongoing research is focused on exploring the full potential of this compound by investigating its interactions with various biological systems. In vitro studies are being conducted to assess its activity against relevant targets, while computational models are being refined to better predict its behavior in biological environments. These efforts are expected to yield valuable insights into its therapeutic potential and mechanisms of action.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining expertise from these fields, researchers can accelerate the discovery and optimization of bioactive molecules like this one. The collaborative nature of modern drug discovery ensures that compounds such as this will be thoroughly evaluated for their safety and efficacy before moving into clinical trials.

In conclusion, the compound with CAS number 2093614-82-3, named 8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile, represents a significant advancement in chemical biology. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing some of today's most pressing medical challenges.

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